molecular formula C19H17ClF3N3O4 B5013135 1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B5013135
M. Wt: 443.8 g/mol
InChI Key: VBTUAMLOKIPKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by disrupting the bacterial cell membrane. It has also been proposed that this compound may inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in various cancer cell lines. Additionally, this compound has been found to exhibit antibacterial activity against several bacterial strains. Furthermore, it has been suggested that this compound may have potential use as a diagnostic tool for Alzheimer’s disease due to its ability to bind to amyloid-beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its broad spectrum of activity against various bacterial strains and cancer cell lines. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

For the study of 1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine include further investigation of its mechanism of action and potential applications in various areas of scientific research. Additionally, studies aimed at improving the stability and reducing the toxicity of this compound may lead to its increased use in various applications. Furthermore, the potential use of this compound as a diagnostic tool for Alzheimer’s disease warrants further investigation.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of 3-chloro-4-methoxybenzoic acid with 2-nitro-4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with piperazine to obtain the final product.

Scientific Research Applications

1-(3-chloro-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. Additionally, this compound has been investigated for its potential use as a diagnostic tool for Alzheimer’s disease.

properties

IUPAC Name

(3-chloro-4-methoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O4/c1-30-17-5-2-12(10-14(17)20)18(27)25-8-6-24(7-9-25)15-4-3-13(19(21,22)23)11-16(15)26(28)29/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTUAMLOKIPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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